Azepan-1-yl{1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone
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Overview
Description
Azepan-1-yl{1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone is a complex organic compound characterized by its unique structure, which includes an azepane ring, a piperidine ring, and a nitrophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azepan-1-yl{1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone typically involves multiple steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Nitrophenyl Sulfonyl Group: This step involves the sulfonylation of the piperidine derivative using 4-nitrobenzenesulfonyl chloride under basic conditions.
Formation of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction, where an azepane derivative reacts with the sulfonylated piperidine intermediate.
Final Coupling: The final step involves coupling the azepane and piperidine derivatives to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Azepan-1-yl{1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Azepan-1-yl{1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine and azepane rings contribute to the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the central nervous system, affecting neurotransmission.
Comparison with Similar Compounds
Azepan-1-yl(1-phenylpiperidin-3-yl)methanone: Similar structure but lacks the nitrophenyl sulfonyl group.
1-(4-Nitrophenylsulfonyl)piperidine: Contains the nitrophenyl sulfonyl group but lacks the azepane ring.
Uniqueness: Azepan-1-yl{1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the azepane and piperidine rings, along with the nitrophenyl sulfonyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H25N3O5S |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
azepan-1-yl-[1-(4-nitrophenyl)sulfonylpiperidin-3-yl]methanone |
InChI |
InChI=1S/C18H25N3O5S/c22-18(19-11-3-1-2-4-12-19)15-6-5-13-20(14-15)27(25,26)17-9-7-16(8-10-17)21(23)24/h7-10,15H,1-6,11-14H2 |
InChI Key |
PWHXIBXBPHDKHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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